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Compound of Interest

Compound Name: Benzene, (1-bromo-2-propenyl)-

CAS No.: 70032-14-3

Cat. No.: B3193269

Get Quote

Target Analyte: (E)-(3-Bromoprop-1-en-1-yl)benzene CAS: 4392-24-9 Role: Alkylating Agent /

Synthetic Intermediate

Executive Summary & Safety Protocol
Cinnamyl bromide is a potent electrophile widely used in the synthesis of allylamine antifungals

(e.g., Naftifine) and various active pharmaceutical ingredients (APIs). For the researcher,

validating the quality of this reagent is critical; hydrolyzed or degraded cinnamyl bromide

(forming cinnamyl alcohol or polymerized material) drastically reduces yield in nucleophilic

substitutions.

Critical Safety Warning (Lachrymator): Cinnamyl bromide is a severe lachrymator and corrosive

agent. It causes immediate, severe eye irritation and skin burns.[1]

Handling: All spectral sample preparation must occur within a functioning fume hood.

Decontamination: Glassware should be rinsed with a dilute ethanolic KOH solution or

acetone before removal from the hood to neutralize residual alkylating potential.
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Structural Analysis & Logic
To interpret the spectra accurately, one must visualize the magnetic and vibrational

environment of the molecule.

The Allylic System: The electron-withdrawing bromine atom deshields the adjacent

methylene group (

-position), shifting it downfield in NMR.

The Alkene Geometry: The large coupling constant (

) between the vinylic protons confirms the trans (E) stereochemistry, distinguishing it from the
thermodynamically less stable cis isomer.

Conjugation: The phenyl ring conjugated with the double bond creates a distinct anisotropic

effect, influencing the chemical shifts of the

-proton.

Visualization: Structure-to-Spectrum Correlation
The following diagram maps the specific atoms to their expected spectroscopic signals.
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Molecular Structure Spectral Signals
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(Aromatic)
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=CH-

1H NMR: 7.2-7.4 ppm
(Multiplet)

C-Alpha (Alkene)
=CH-

1H NMR: 6.3-6.7 ppm
(J ~15.6 Hz, Trans)

IR: ~965 cm-1
(Trans C=C Bend)

Methylene
-CH2-

Bromine
(EWG)

1H NMR: ~4.15 ppm
(Doublet, J ~7-8 Hz)

IR: ~600-700 cm-1
(C-Br Stretch)
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Caption: Correlation map linking structural moieties of cinnamyl bromide to diagnostic NMR

and IR signals.

Nuclear Magnetic Resonance (NMR) Profiling
The NMR data below assumes a standard solvent of Deuterated Chloroform (CDCl

) with TMS as the internal reference (0.00 ppm).

H NMR Data (400 MHz, CDCl )
The proton spectrum is the primary tool for assessing phase purity (E vs Z) and chemical purity

(hydrolysis).
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Insight

Ar-H 7.20 – 7.45 Multiplet (m) 5H -

Phenyl ring

protons; often

overlap.

=CH-Ph (

)
6.64 Doublet (d) 1H

Downfield

shift due to

conjugation

with Ph ring.

Large

confirms

trans

geometry.

=CH-CH

(

)

6.48 Dt or Multiplet 1H

"Dt" =

Doublet of

Triplets.

Splits by

trans-proton

(15.6) and

CH

(7.6).

-CH

-Br
4.15 Doublet (d) 2H

Diagnostic

peak. If

hydrolyzed to

alcohol, this

shifts upfield

to ~4.3 ppm

(broadened).

Expert Note on Analysis:

The "Dt" Pattern: The proton at 6.48 ppm often appears as a multiplet in lower-field

instruments (300 MHz) but resolves into a doublet of triplets at 400+ MHz.
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Impurity Flag: A doublet appearing around 4.30 - 4.35 ppm usually indicates the presence of

Cinnamyl Alcohol (starting material or hydrolysis product).

C NMR Data (100 MHz, CDCl )
Carbon NMR provides confirmation of the carbon skeleton and is less sensitive to solvent

concentration effects than proton NMR.

Carbon Type
Shift (

, ppm)
Assignment

Aromatic (Quaternary) 136.0 C-1 of Phenyl ring

Alkene (

)
134.5 Carbon attached to Phenyl

Aromatic (CH) 128.7, 128.2, 126.7 Ortho, Meta, Para carbons

Alkene (

)
125.5

Carbon attached to CH

Br

Alkyl Halide 33.0
-CH

-Br (Diagnostic)

Infrared (IR) Spectroscopy Analysis
IR is particularly useful for quick "goods-in" verification of functional groups without consuming

deuterated solvents.

Sample Preparation:

Liquid/Low-melt Solid: Neat on ATR (Attenuated Total Reflectance) crystal (ZnSe or

Diamond).

Solid: KBr pellet (if high purity solid). Note: Commercial cinnamyl bromide often melts near

RT (~29°C), so ATR is preferred.
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

3020 – 3060
=C-H Stretch (sp

)

Indicates

unsaturation/aromaticity.

~1640 C=C Stretch
Weak to medium intensity;

typical for internal alkenes.

1495, 1450 C=C Ring Breathing
Characteristic of the phenyl

ring.

960 – 965 =C-H Bending (oop)

Critical: Strong band

confirming trans (E) geometry.

Cis isomers absorb at lower

frequencies (~690-700).

690, 740 Monosubstituted Benzene
Out-of-plane deformation

(strong).

600 – 650 C-Br Stretch
Strong, broad band indicating

the alkyl halide.

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To prepare a dilute solution for high-resolution proton NMR.

PPE: Wear double nitrile gloves and safety goggles. Work in a fume hood.

Massing: Weigh approximately 10-15 mg of Cinnamyl Bromide into a clean vial.

Note: If the compound is solid (stored in fridge), allow it to warm to room temperature in a

desiccator to prevent water condensation, which causes hydrolysis.

Solvation: Add 0.6 mL of CDCl

(Deuterated Chloroform).
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Optional: Add 1 drop of TMS if the solvent does not contain it.

Transfer: Transfer to a 5mm NMR tube using a clean glass pipette. Cap immediately.

Acquisition: Run standard proton sequence (16 scans minimum).

Protocol B: Purity Verification Workflow
This workflow ensures the reagent is suitable for sensitive alkylation reactions.
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Start: Raw Material QC

Visual Inspection
(Clear/Yellow Liq or Solid)

ATR-IR Analysis

Peak at 3400 cm-1?
(OH Stretch)

REJECT: Hydrolyzed
(Contains Alcohol)

Yes (Strong OH)

1H NMR Analysis

No

Check Integral Ratio
Vinyl(1H) : CH2(2H)

PASS: Proceed to Synthesis

Ratio ~ 1:2

REJECT: Impure

Ratio Deviates
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Caption: Quality Control decision tree for validating Cinnamyl Bromide purity prior to synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3193269?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3193269?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

